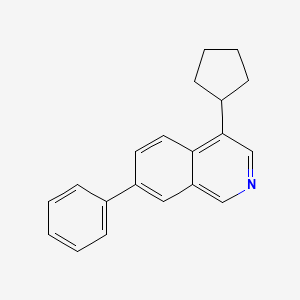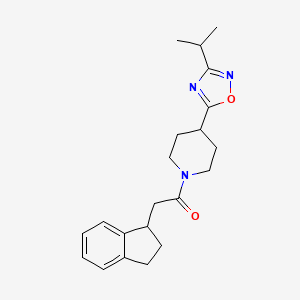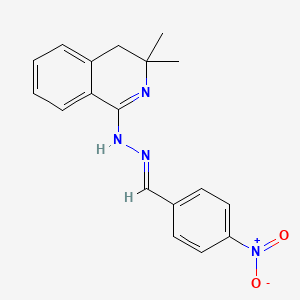![molecular formula C17H20N4O3S B5546297 1-(4-ethylphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5546297.png)
1-(4-ethylphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex molecules like this compound typically involves multiple steps, including the formation of key intermediate structures and the final assembly of the molecular backbone. For instance, a study on the synthesis of related compounds detailed the preparation of thiadiazoles and imidazolinones possessing multiple biological activities through a sequence of reactions involving thiosemicarbazide and various aromatic carboxylic acids (S. Hirpara et al., 2003). Another example is the one-pot synthesis approach for creating thiadiazolyl-pyrrolidine derivatives, highlighting the efficiency of synthesizing complex molecules in a single reaction setup (S. Iravani & A. Esmaeili, 2020).
Molecular Structure Analysis
Understanding the molecular structure is crucial for predicting the behavior and reactivity of the compound. Crystallography and spectroscopic methods are typically used to elucidate structural details. For example, X-ray powder diffraction has been employed to determine the crystal structure of similar molecules, providing insights into their geometric configuration (Qing Wang et al., 2017).
Chemical Reactions and Properties
The compound's chemical reactions and properties are influenced by its functional groups, such as the thiadiazolyl and pyrrolidine moieties. These groups can undergo various chemical reactions, including nucleophilic substitutions and cyclization. The versatility in chemical behavior allows for the synthesis of derivatives with potential biological activities (R. N. Butler et al., 1998).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are essential for understanding how the compound can be handled and used in practical applications. Studies on related compounds have shown that molecular conformation and intermolecular interactions significantly affect these properties (Surajit Banerjee et al., 2002).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound 1-(4-ethylphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide, due to its complex structure, has potential applications in various fields of chemical research. While direct research on this specific compound is scarce, related structures have been synthesized and characterized for their potential applications, including antimicrobial, anticancer, and anti-inflammatory properties. For example, related compounds have been synthesized and characterized for their antimicrobial activity against various microbes and have shown potential in antitubercular activity against Mycobacterium tuberculosis H37Rv and anticancer activity in vitro (Hirpara et al., 2003).
Antimicrobial and Anticancer Activities
Thiadiazoles and pyrrolidine derivatives are known for their antimicrobial and anticancer activities. The structural components of the compound, such as the thiadiazole ring and pyrrolidine moiety, suggest its potential in these areas. Compounds with similar structures have been evaluated for their antimicrobial activity, showcasing effectiveness against bacterial and fungal isolates (Wardkhan et al., 2008). Additionally, novel compounds derived from similar structures have demonstrated significant anticancer activities, indicating the potential of such molecules in the development of new anticancer agents (Abu‐Hashem et al., 2020).
Eigenschaften
IUPAC Name |
1-(4-ethylphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-3-11-4-6-13(7-5-11)21-9-12(8-15(21)22)16(23)18-17-20-19-14(25-17)10-24-2/h4-7,12H,3,8-10H2,1-2H3,(H,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAGPRURLIOFQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethylphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5546220.png)
![methyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate](/img/structure/B5546228.png)

![2-[(2,3-dimethylphenyl)amino]-2-oxoethyl 3-(4-fluorophenyl)acrylate](/img/structure/B5546237.png)
![1,3-dimethyl-5-[2-oxo-2-(1-piperidinyl)ethyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B5546244.png)
![7-[(1-allyl-1H-benzimidazol-2-yl)methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5546254.png)
![N-[2-(4-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5546265.png)




![dimethyl 5-{[2-(4-methyl-2-nitrophenoxy)propanoyl]amino}isophthalate](/img/structure/B5546303.png)

